molecular formula C18H22F3N7O B10986953 [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10986953
M. Wt: 409.4 g/mol
InChI Key: CNEMQBSOEXDGSO-UHFFFAOYSA-N
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Description

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: is a complex organic compound that features a unique combination of pyrimidine, piperidine, triazolopyrazine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic reactions The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by the formation of the triazolopyrazine ring system

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a ketone, while reduction of the pyrimidine ring could produce a dihydropyrimidine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.

Medicine

In medicine, [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide]
  • [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-1H-indole
  • [1-(4,6-dimethylpyrimidin-2-yl)-N-([6-(trifluoromethyl)pyridin-3-yl]methyl)piperidin-4-amine]

Uniqueness

Compared to similar compounds, [1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group, in particular, imparts distinct electronic properties that can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H22F3N7O

Molecular Weight

409.4 g/mol

IUPAC Name

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C18H22F3N7O/c1-11-9-12(2)23-17(22-11)26-5-3-13(4-6-26)15(29)27-7-8-28-14(10-27)24-25-16(28)18(19,20)21/h9,13H,3-8,10H2,1-2H3

InChI Key

CNEMQBSOEXDGSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)C

Origin of Product

United States

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